molecular formula C6H14ClNS B2998810 Thiepan-4-amine hydrochloride CAS No. 2193060-74-9

Thiepan-4-amine hydrochloride

Cat. No.: B2998810
CAS No.: 2193060-74-9
M. Wt: 167.7
InChI Key: ZSVSZYCPIIOSHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepan-4-amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines. This process involves the reaction of a thiepan derivative with ammonia or an amine in the presence of a suitable solvent and catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Thiepan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiepan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of thiepan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

    Thiepan-4-amine: The parent compound without the hydrochloride group.

    Thiepan-4-ol: A hydroxyl derivative of thiepan.

    Thiepan-4-thiol: A thiol derivative of thiepan

Comparison: Thiepan-4-amine hydrochloride is unique due to its hydrochloride group, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

thiepan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c7-6-2-1-4-8-5-3-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVSZYCPIIOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCSC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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